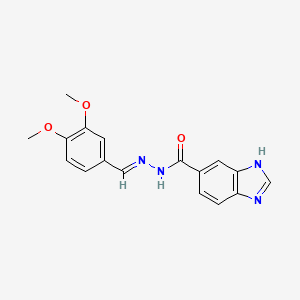
4-((3,4-Dimethoxybenzylidene)amino)5-(2-furyl)4H-1,2,4-triazol-3-YL hydrosulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3,4-Dimethoxybenzyliden)amino)5-(2-furyl)4H-1,2,4-triazol-3-YL-Hydrogensulfid ist eine chemische Verbindung mit der Summenformel C15H14N4O3S. Sie gehört zur Familie der Triazole, die für ihre vielfältigen biologischen Aktivitäten und Anwendungen in verschiedenen Bereichen wie der pharmazeutischen Chemie und der Materialwissenschaft bekannt ist .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-((3,4-Dimethoxybenzyliden)amino)5-(2-furyl)4H-1,2,4-triazol-3-YL-Hydrogensulfid beinhaltet typischerweise die Reaktion von 3,4-Dimethoxybenzaldehyd mit 5-Amino-1,2,4-triazol in Gegenwart eines geeigneten Katalysators. Die Reaktion wird in einem organischen Lösungsmittel wie Ethanol unter Rückflussbedingungen durchgeführt . Das Produkt wird dann durch Umkristallisation oder chromatographische Verfahren gereinigt.
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses umfassen. Dies würde die Optimierung der Reaktionsbedingungen, die Verwendung von Lösungsmitteln und Katalysatoren in Industriequalität und die Anwendung großtechnischer Reinigungstechniken wie Destillation oder industrieller Chromatographie umfassen.
Chemische Reaktionsanalyse
Arten von Reaktionen
4-((3,4-Dimethoxybenzyliden)amino)5-(2-furyl)4H-1,2,4-triazol-3-YL-Hydrogensulfid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Hydrogensulfidgruppe durch andere Nucleophile ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat; typischerweise in wässrigen oder organischen Lösungsmitteln durchgeführt.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid; normalerweise unter wasserfreien Bedingungen durchgeführt.
Substitution: Verschiedene Nucleophile wie Halogenide, Amine; Reaktionen werden oft in polaren Lösungsmitteln durchgeführt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zu Sulfoxiden oder Sulfonen führen, während die Reduktion zu Thiolen oder Thioethern führen könnte.
Wissenschaftliche Forschungsanwendungen
4-((3,4-Dimethoxybenzyliden)amino)5-(2-furyl)4H-1,2,4-triazol-3-YL-Hydrogensulfid hat verschiedene wissenschaftliche Forschungsanwendungen:
Medizinische Chemie: Sie wird aufgrund ihres Triazol-Anteils auf ihr Potenzial als antimikrobielles, antimykotisches und Antikrebsmittel untersucht.
Materialwissenschaft: Die Verbindung wird für die Entwicklung neuer Materialien mit einzigartigen elektronischen und optischen Eigenschaften untersucht.
Biologische Forschung: Sie wird in Studien im Zusammenhang mit Enzyminhibition und Protein-Ligand-Wechselwirkungen verwendet.
Wirkmechanismus
Der Wirkmechanismus von 4-((3,4-Dimethoxybenzyliden)amino)5-(2-furyl)4H-1,2,4-triazol-3-YL-Hydrogensulfid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Der Triazolring kann an Enzyme oder Rezeptoren binden und deren Aktivität hemmen. Diese Bindung kann biologische Pfade stören und zu antimikrobiellen oder Antikrebswirkungen führen . Die genauen molekularen Zielstrukturen und Pfade hängen von der jeweiligen Anwendung und dem biologischen Kontext ab.
Analyse Chemischer Reaktionen
Types of Reactions
4-((3,4-Dimethoxybenzylidene)amino)5-(2-furyl)4H-1,2,4-triazol-3-YL hydrosulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrosulfide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like halides, amines; reactions often conducted in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Wissenschaftliche Forschungsanwendungen
4-((3,4-Dimethoxybenzylidene)amino)5-(2-furyl)4H-1,2,4-triazol-3-YL hydrosulfide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its triazole moiety.
Material Science: The compound is explored for its use in the development of new materials with unique electronic and optical properties.
Biological Research: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 4-((3,4-Dimethoxybenzylidene)amino)5-(2-furyl)4H-1,2,4-triazol-3-YL hydrosulfide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt biological pathways, leading to antimicrobial or anticancer effects . The exact molecular targets and pathways depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-((2,3-Dimethoxybenzyliden)amino)5-(2-furyl)4H-1,2,4-triazol-3-YL-Hydrogensulfid
- 4-((2,4-Dimethoxybenzyliden)amino)5-(2-furyl)4H-1,2,4-triazol-3-YL-Hydrogensulfid
- 4-((2,5-Dimethoxybenzyliden)amino)5-(2-furyl)4H-1,2,4-triazol-3-YL-Hydrogensulfid
Einzigartigkeit
Die Einzigartigkeit von 4-((3,4-Dimethoxybenzyliden)amino)5-(2-furyl)4H-1,2,4-triazol-3-YL-Hydrogensulfid liegt in seinem spezifischen Substitutionsmuster an den Benzyliden- und Triazolringen. Diese einzigartige Struktur kann zu unterschiedlichen biologischen Aktivitäten und chemischen Eigenschaften im Vergleich zu seinen Analogen führen .
Eigenschaften
Molekularformel |
C15H14N4O3S |
|---|---|
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
4-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H14N4O3S/c1-20-11-6-5-10(8-13(11)21-2)9-16-19-14(17-18-15(19)23)12-4-3-7-22-12/h3-9H,1-2H3,(H,18,23)/b16-9+ |
InChI-Schlüssel |
IMODQSYJEGODHQ-CXUHLZMHSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CO3)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CO3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11974420.png)
![Isobutyl (2E)-2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11974429.png)
![1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11974432.png)


![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B11974449.png)


![Isopropyl (2E)-2-(2-chlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11974466.png)

![5-(3,4-dimethoxyphenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11974474.png)

![(5Z)-3-cyclopentyl-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11974490.png)
![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11974493.png)
